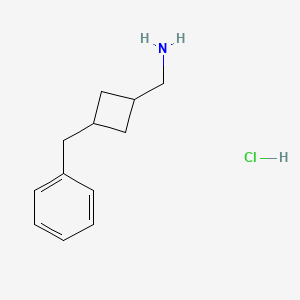
1-(3-Benzylcyclobutyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 1-(3-Benzylcyclobutyl)methanamine hydrochloride typically involves the synthesis of the parent amine followed by its conversion to the hydrochloride salt. One common method for synthesizing amines is through the reaction of halogenoalkanes with ammonia in ethanol, carried out in a sealed tube . The reaction proceeds through the formation of an intermediate ammonium salt, which is then converted to the primary amine. The primary amine can then be reacted with hydrochloric acid to form the hydrochloride salt.
Análisis De Reacciones Químicas
1-(3-Benzylcyclobutyl)methanamine hydrochloride, like other amines, can undergo various types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides, depending on the conditions and reagents used.
Reduction: Amines can be reduced to form corresponding hydrocarbons.
Substitution: Amines can undergo nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Acid-Base Reactions: Amines can react with acids to form ammonium salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Benzylcyclobutyl)methanamine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its reactivity and selectivity.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(3-Benzylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets through its amine group. The amine group can form hydrogen bonds and engage in nucleophilic attacks, making it reactive in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
1-(3-Benzylcyclobutyl)methanamine hydrochloride can be compared with other amines and cyclobutyl derivatives:
Methylamine: A simpler amine with a single methyl group, used in various industrial applications.
Cyclobutylamine: A similar compound with a cyclobutyl group, used in organic synthesis.
Benzylamine: Contains a benzyl group, used in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its combination of a benzyl group and a cyclobutyl ring, providing distinct reactivity and selectivity compared to simpler amines.
Propiedades
Fórmula molecular |
C12H18ClN |
|---|---|
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
(3-benzylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H |
Clave InChI |
HJFWICRKJZTVKN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1CN)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


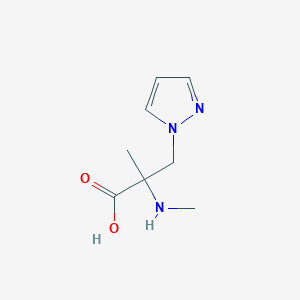
![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)
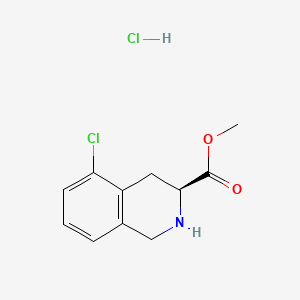
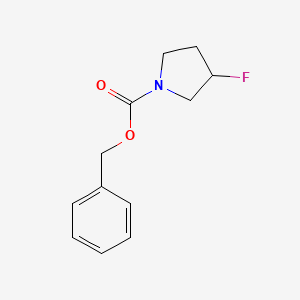
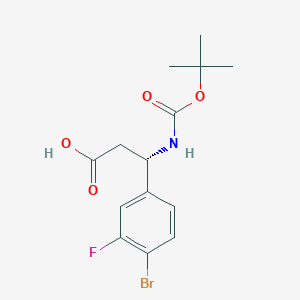
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
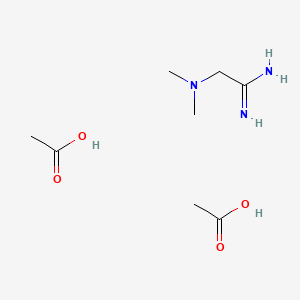


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
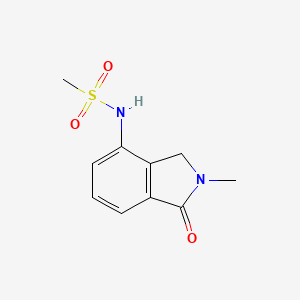
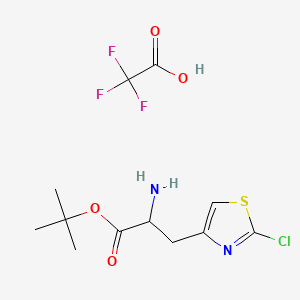
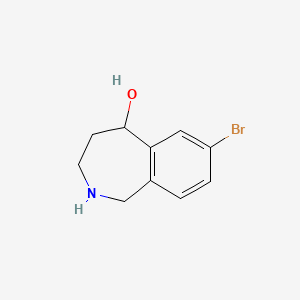
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)
